molecular formula C18H20FNO4S2 B2477704 3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine CAS No. 1797175-99-5

3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine

Cat. No.: B2477704
CAS No.: 1797175-99-5
M. Wt: 397.48
InChI Key: XESWRJFUQUZRTR-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine core symmetrically functionalized with two distinct arylsulfonyl groups—a 4-fluorophenylsulfonyl moiety and a m-tolylsulfonyl moiety. The piperidine-sulfonamide pharmacophore is a recognized structural motif in the development of bioactive molecules . Compounds incorporating the piperidine and sulfonamide functional groups have been investigated as multitarget-directed ligands for complex diseases and have shown targeted inhibitory activity in oncology research, such as in compounds designed to selectively target colorectal cancer cells with specific genetic mutations . Furthermore, the sulfonamide functional group is a key feature in inhibitors of various enzymes, including carbonic anhydrases . This compound is provided as a high-purity chemical tool to facilitate advanced research applications. It is intended for laboratory research use only by qualified professionals and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to investigate its full potential, including its physicochemical properties, mechanism of action, and specific inhibitory profile across biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(3-methylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S2/c1-14-4-2-5-17(12-14)26(23,24)20-11-3-6-18(13-20)25(21,22)16-9-7-15(19)8-10-16/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESWRJFUQUZRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the m-Tolylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring with m-toluenesulfonyl chloride under similar reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that sulfonamide derivatives, including 3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine, exhibit promising anticancer properties. Studies have shown that modifications in the sulfonamide structure can enhance the activity against various cancer cell lines. For instance, derivatives with fluorinated phenyl groups have been associated with increased potency due to their ability to interact effectively with biological targets .

Mechanism of Action
The compound's mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, it may target the dihydropteroate synthase enzyme, which plays a role in folate synthesis—a pathway exploited by many cancer cells .

Neuropharmacology

Potential as Antidepressants
The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their antidepressant effects, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine .

Case Study: Piperidine Derivatives
A study on piperidine derivatives demonstrated significant antidepressant activity in animal models, highlighting the importance of structural modifications in enhancing efficacy. The incorporation of sulfonyl groups was noted to improve solubility and bioavailability, critical factors for therapeutic success .

Agrochemicals

Herbicidal Properties
In agrochemical research, sulfonamide compounds are being evaluated for their herbicidal properties. The introduction of the fluorophenyl group can enhance herbicidal activity by increasing the lipophilicity of the molecule, which aids in plant uptake and translocation .

Field Trials
Field trials have indicated that sulfonamide-based herbicides can effectively control weed populations while minimizing environmental impact compared to traditional herbicides. The specificity of these compounds allows for targeted action against certain weed species without harming crops .

Material Science

Synthesis of Functional Polymers
The compound has potential applications in the synthesis of functional polymers. Its unique chemical structure can be utilized to create materials with specific properties, such as enhanced thermal stability or electrical conductivity. Research into polymer composites incorporating sulfonamide groups has shown improved mechanical properties and durability .

Data Tables and Comparative Analysis

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; targets dihydropteroate synthase
NeuropharmacologyPotential antidepressant effects; modulates neurotransmitters
AgrochemicalsEffective herbicide; enhances plant uptake
Material ScienceSynthesis of polymers with enhanced properties

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Crystallographic Trends

  • NMR and MS : Sulfonamide protons in analogs like 6h resonate at δ 7.5–8.5 ppm in ¹H NMR, while sulfonyl carbons appear at δ 120–140 ppm in ¹³C NMR . The target compound would likely show similar shifts.
  • X-ray Diffraction : Compounds 4 and 5 () exhibit near-planar conformations except for one fluorophenyl group, suggesting similar torsional flexibility in the target molecule .

Thermal and Solubility Properties

  • Melting Points : Sulfonamide derivatives with rigid cores (e.g., 6h : 215–220°C) have higher melting points than less symmetric analogs (e.g., Compound 43 : ~150°C) . The meta-tolyl group in the target compound may lower its melting point due to reduced symmetry.
  • IR Signatures : Sulfonyl S=O stretches in analogs appear at ~1155 cm⁻¹ and ~1345 cm⁻¹, consistent with the target compound’s expected IR profile .

Research Findings and Limitations

  • Synthesis Challenges : The dual sulfonylation of piperidine may require sequential reactions to avoid steric clashes, as seen in the multi-step synthesis of Compound 43 .
  • Data Gaps : Direct experimental data (e.g., XRD, bioactivity) for the target compound are absent in the evidence; comparisons rely on structural analogs.

Biological Activity

3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure and sulfonyl groups, is being investigated for various pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22FNO4S2\text{C}_{19}\text{H}_{22}\text{F}\text{N}\text{O}_{4}\text{S}_{2}

Antiviral Activity

Research indicates that derivatives of piperidine, including those with fluorophenyl substitutions, exhibit significant antiviral properties. A study reported that compounds similar to this compound showed activity against the herpes simplex virus (HSV-1) with a cytotoxic concentration (CC50) of 92 μM in Vero-76 cells . This suggests a potential application in treating viral infections.

Anticancer Activity

The sulfonamide class of compounds has been explored for their anticancer effects. For instance, structural analogs have demonstrated inhibitory activity against various cancer cell lines. In particular, compounds with similar sulfonamide functionalities have shown promise in targeting specific pathways involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies emphasize the importance of the fluorophenyl and sulfonyl groups in enhancing biological activity .

Anti-inflammatory Properties

Anti-inflammatory activity has also been noted for piperidine derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS). This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases. The presence of the sulfonamide moiety is believed to contribute to this action by modulating immune responses .

Case Studies

  • Antiviral Screening : In a systematic screening of piperazine derivatives, compounds with similar structures were tested against various viral strains. Results indicated significant antiviral activity, particularly against HSV-1, with varying degrees of cytotoxicity depending on the specific substituents on the piperidine ring .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives exhibit moderate to high inhibitory effects on cancer cell lines such as MDA-MB-231 and MCF-7, indicating potential use in breast cancer therapies .

Data Table: Summary of Biological Activities

Activity Type Target Effect CC50/IC50
AntiviralHSV-1Significant activity92 μM (Vero-76 cells)
AnticancerMDA-MB-231, MCF-7Moderate to high inhibitionVaries by compound
Anti-inflammatoryPro-inflammatory cytokinesInhibition of cytokine productionNot specified

Q & A

What are the standard synthetic routes for 3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine?

Answer:
The synthesis typically involves sequential sulfonylation of a piperidine scaffold. A common approach includes:

Boc Protection/Deprotection : Protecting the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to control reactivity, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Sulfonylation : Reacting the free amine with sulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride and m-tolylsulfonyl chloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DCM .

Purification : Column chromatography and recrystallization to isolate the product.
Key Considerations : Solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control of sulfonyl chlorides are critical to avoid over-sulfonylation .

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and sulfonyl group integration. For example, aromatic protons of the 4-fluorophenyl group appear as doublets (δ ~7.5 ppm, J=8.4J = 8.4 Hz) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+^+ with <1 ppm error) .
  • X-Ray Crystallography : SHELX software refines crystal structures to determine conformation (e.g., chair conformation of piperidine) and dihedral angles between aromatic rings (e.g., 47.01° in related sulfonylated piperidines) .

How can researchers resolve discrepancies between theoretical and experimental NMR data?

Answer:
Discrepancies often arise from:

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) alter chemical shifts.
  • Dynamic Effects : Rotameric equilibria in sulfonamide groups can split signals .
  • Impurities : Trace diastereomers or unreacted intermediates may require advanced purification (e.g., preparative HPLC).
    Methodology :
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with analogous structures (e.g., reports δ 7.75 ppm for fluorophenyl protons in similar compounds) .

What strategies optimize the sulfonylation step to improve yield?

Answer:

  • Temperature Control : Room temperature reactions over 72 hours ensure complete conversion without side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts enhance sulfonyl chloride reactivity.
  • Solvent Optimization : DCM or THF balances solubility and reactivity. Avoid protic solvents to prevent hydrolysis of sulfonyl chlorides .

How does the compound’s conformation influence its biological activity?

Answer:

  • Piperidine Chair Conformation : Stabilizes interactions with hydrophobic pockets in enzymes (e.g., antimicrobial targets) .
  • Sulfonyl Group Orientation : The dihedral angle between the fluorophenyl and m-tolyl groups (~47°) affects binding to sterically constrained active sites .
    Methodology :
  • Perform molecular docking studies using crystallographic data (e.g., PDB entries of related inhibitors).
  • Compare bioactivity of conformational analogs (e.g., links sulfonyl orientation to antiviral potency) .

What computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Model transition states for sulfonylation or hydrolysis.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts in crystal packing) to predict solubility and stability .
  • MD Simulations : Simulate binding to biological targets (e.g., MERS-CoV protease in ) .

How to assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Heat at 40–60°C for 1–4 weeks; monitor via HPLC (e.g., 95% purity threshold) .
    • Photostability : Expose to UV light (ICH Q1B guidelines).
    • pH Stability : Test in buffers (pH 3–9) to identify hydrolysis-prone groups (e.g., sulfonamides degrade in acidic conditions) .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.
  • Toxic Byproducts : Optimize stoichiometry to minimize residual sulfonyl chlorides (use quenching with NaHCO3_3) .
  • Yield Variability : Control humidity (<30% RH) to prevent sulfonyl chloride hydrolysis during storage .

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